tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(3S)-3-fluoropyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEHPMQIVVIUQX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]1(CCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The process generally includes the following steps:
Formation of the Boc-protected amine: This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Fluorination: The fluorination of the pyrrolidine ring can be carried out using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reaction: The final step involves coupling the fluorinated pyrrolidine with the Boc-protected amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated pyrrolidine ring.
Reduction: Reduction reactions can target the carbamate group, converting it back to the amine.
Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.
Reduction: The major product would be the deprotected amine.
Substitution: Substituted derivatives of the original compound, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine:
- Potential applications in drug development, particularly as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can act as a protecting group, preventing unwanted reactions at the amine site during synthesis. The fluorinated pyrrolidine ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and molecular differences between the target compound and its analogs:
Key Comparative Analysis
Heterocyclic Core and Substituent Effects
- Pyrrolidine vs.
- Fluorine Position : Fluorine at C3 in the pyrrolidine ring (target) induces electronic effects (e.g., dipole interactions) without steric bulk, whereas the pyridine analog’s fluorine resides on an aromatic system, altering electron distribution and acidity .
Functional Group Variations
- Chlorophenyl vs. The nitrophenyl derivative () introduces strong electron-withdrawing effects, impacting reactivity and binding affinity .
- Hydroxyl Group in Piperidine Analog : The hydroxyl group in the piperidine derivative () improves solubility via hydrogen bonding but may reduce stability under acidic conditions .
Stereochemical Considerations
The S-configuration in the target compound and (S)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate () is critical for enantioselective interactions in biological systems, contrasting with the R/S mixtures in other analogs .
Q & A
Q. How is tert-Butyl N-{[(3S)-3-fluoropyrrolidin-3-yl]methyl}carbamate synthesized, and what are the critical steps to ensure stereochemical purity?
Methodological Answer: The synthesis typically involves three key steps:
Fluorination of the Pyrrolidine Ring : Use fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine at the 3-position of pyrrolidine. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid racemization .
Carbamate Coupling : React the fluorinated pyrrolidine with tert-butyl carbamate using coupling agents (e.g., DCC or EDC) in anhydrous conditions.
Stereochemical Control : Chiral HPLC or enzymatic resolution ensures retention of the (3S)-configuration. For example, asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric excess .
Q. What analytical techniques are most effective for characterizing the fluorinated pyrrolidine ring in this compound?
Methodological Answer:
- NMR Spectroscopy : NMR confirms fluorine incorporation (δ ≈ -180 to -200 ppm for aliphatic C-F bonds). and NMR resolve stereochemistry; coupling constants (e.g., ) validate the 3S configuration .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] = 244.129) verifies molecular formula (CHFNO) .
- X-ray Crystallography : Resolves absolute configuration when single crystals are obtained. Diffraction data can distinguish between (3S) and (3R) enantiomers .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound under different reaction conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the fluorinated pyrrolidine’s C-F bond may show low reactivity due to high bond dissociation energy (~485 kJ/mol) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or degradation pathways.
- Transition State Analysis : Model SN2 pathways for potential debenzylation or carbamate cleavage. Activation energies >25 kcal/mol suggest stability under mild conditions .
Q. Example Computational Output :
| Parameter | Value | Implication |
|---|---|---|
| C-F BDE | 485 kJ/mol | High stability against hydrolysis |
| LUMO Energy | -1.2 eV | Susceptibility to nucleophilic attack |
Q. What strategies resolve conflicting NMR data regarding the stereochemistry of the fluoropyrrolidine moiety?
Methodological Answer:
- NOESY Experiments : Cross-peaks between the fluorinated C3-H and adjacent protons confirm spatial proximity, distinguishing (3S) from (3R) configurations. For example, a NOE between C3-H and the methylene protons supports the cis arrangement .
- Chiral Derivatization : Convert the compound to diastereomers using a chiral auxiliary (e.g., Mosher’s acid). Split signals in NMR indicate enantiomeric excess .
- Comparative X-ray Analysis : Compare experimental crystal structures with DFT-optimized geometries to validate assignments .
Case Study :
A 2024 study resolved conflicting NMR data by synthesizing both enantiomers and comparing their NOESY spectra. The (3S)-enantiomer showed NOE correlations between C3-F and the tert-butyl group, confirming the stereochemistry .
Q. How does the fluoropyrrolidine ring influence the compound’s biological activity in enzyme inhibition studies?
Methodological Answer:
- Enzyme Binding Assays : Use fluorescence polarization to measure binding affinity to targets like β-secretase. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Asp32 in β-secretase), improving IC values .
- Metabolic Stability Tests : Incubate with liver microsomes; the C-F bond reduces oxidative metabolism, increasing half-life (t > 4 hrs vs. non-fluorinated analogs at 1.2 hrs) .
- Molecular Docking : Glide or AutoDock simulations predict binding poses. The fluoropyrrolidine’s rigidity may optimize van der Waals interactions in hydrophobic pockets .
Q. What are the best practices for optimizing reaction yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous fluorination with Selectfluor in a microreactor improves mixing and heat transfer, boosting yields from 75% to 88% .
- Catalyst Recycling : Immobilize chiral catalysts (e.g., on silica) for asymmetric hydrogenation; reuse for 5 cycles with <5% yield drop .
- In-line Analytics : Use PAT tools (e.g., FTIR) to monitor carbamate formation in real time, reducing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
